

Research Model for Elucidating the Antimycobacterial Effects of Calpinactam

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Compound of Interest		
Compound Name:	Calpinactam	
Cat. No.:	B15568256	Get Quote

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Calpinactam, a hexapeptide produced by the fungus Mortierella alpina, has demonstrated selective and potent antimycobacterial activity. It is effective against Mycobacterium smegmatis and the pathogenic Mycobacterium tuberculosis, with reported Minimum Inhibitory Concentration (MIC) values of 0.78 μg/mL and 12.5 μg/mL, respectively[1][2][3][4]. Structurally, **Calpinactam** resembles mycobactin, the primary siderophore utilized by M. tuberculosis for iron acquisition, suggesting a potential mechanism of action involving the disruption of this critical pathway[1][3]. This document provides a detailed research model, including experimental protocols and data presentation guidelines, to investigate the antimycobacterial effects of **Calpinactam**, with a focus on its potential interference with the mycobactin-mediated iron uptake system.

Hypothesized Mechanism of Action

It is hypothesized that **Calpinactam** acts as a competitive inhibitor of mycobactin biosynthesis or its function in iron transport. By mimicking the structure of mycobactin, **Calpinactam** may interfere with the enzymatic machinery responsible for its synthesis or bind to the receptors and transporters involved in iron uptake, thereby depriving the mycobacteria of this essential nutrient and inhibiting their growth.



Data Presentation

All quantitative data from the following experimental protocols should be summarized in clearly structured tables for straightforward comparison and analysis.

Table 1: In Vitro Antimycobacterial Activity of Calpinactam

Mycobacterial Strain	Iron Condition	Calpinactam MIC (µg/mL)	Positive Control MIC (µg/mL)
M. tuberculosis H37Rv	Iron-replete	Isoniazid:	
Iron-deplete	Isoniazid:		-
M. smegmatis mc²155	Iron-replete	Isoniazid:	_
Iron-deplete	Isoniazid:		

Table 2: Effect of Calpinactam on Mycobactin Production

Treatment	Mycobactin Concentration (μg/mg of dry cell weight)	Statistical Significance (p- value)
Untreated Control	-	_
Calpinactam (0.5 x MIC)		_
Calpinactam (1 x MIC)		
Calpinactam (2 x MIC)	_	

Table 3: Intracellular Efficacy of Calpinactam in a Macrophage Model



Treatment	Intracellular Mycobacterial Viability (CFU/mL)	Host Cell Viability (%)
Untreated Control	100	
Calpinactam (Concentration 1)	_	
Calpinactam (Concentration 2)		
Rifampicin (Positive Control)	-	

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) under Iron-Replete and Iron-Deplete Conditions

This protocol aims to determine the MIC of **Calpinactam** against M. tuberculosis and M. smegmatis in both iron-rich and iron-poor environments to assess if its activity is iron-dependent.

Materials:

- Mycobacterium tuberculosis H37Rv or Mycobacterium smegmatis mc²155
- Middlebrook 7H9 broth supplemented with 10% OADC (Oleic acid-Albumin-Dextrose-Catalase) (iron-replete medium)
- Chelated Middlebrook 7H9 broth (iron-deplete medium)
- Calpinactam
- Isoniazid (positive control)
- 96-well microplates
- Resazurin sodium salt

Procedure:



- Prepare a stock solution of Calpinactam and Isoniazid in an appropriate solvent (e.g., DMSO).
- In a 96-well plate, perform serial two-fold dilutions of **Calpinactam** and the positive control in both iron-replete and iron-deplete media.
- Prepare a mycobacterial suspension and adjust the optical density at 600 nm (OD $_{600}$) to obtain a final inoculum of approximately 5 x 10 5 CFU/mL in each well.
- Incubate the plates at 37°C. Incubation times will vary depending on the species (M. smegmatis: 2-3 days; M. tuberculosis: 7-14 days).
- Following incubation, add resazurin solution to each well and incubate for an additional 24 hours.
- The MIC is defined as the lowest concentration of the compound that prevents a color change of resazurin from blue to pink, indicating inhibition of bacterial growth[5].

Protocol 2: Quantification of Mycobactin Production

This assay will directly measure the effect of **Calpinactam** on the production of mycobactin by M. tuberculosis.

Materials:

- Mycobacterium tuberculosis H37Rv
- Iron-deplete Sauton's medium
- Calpinactam
- Chrome Azurol S (CAS) agar plates
- Spectrophotometer

Procedure:



- Culture M. tuberculosis in iron-deplete Sauton's medium in the presence of sub-inhibitory concentrations of **Calpinactam** (e.g., 0.25x, 0.5x, and 1x MIC).
- After a suitable incubation period (e.g., 14 days), harvest the bacterial cells by centrifugation.
- Extract mycobactin from the cell pellet using an appropriate solvent (e.g., ethanol:ether mixture).
- Quantify the amount of mycobactin in the extract using a spectrophotometric method based on the iron-binding capacity of mycobactin, or by a CAS assay which detects siderophores.
- Normalize the mycobactin concentration to the dry cell weight of the bacterial pellet.

Protocol 3: Intracellular Activity in a Macrophage Infection Model

This protocol evaluates the ability of **Calpinactam** to inhibit the growth of M. tuberculosis within macrophages, a key aspect of its potential therapeutic efficacy.

Materials:

- THP-1 human monocytic cell line or primary bone marrow-derived macrophages (BMDMs)
- Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
- Mycobacterium tuberculosis H37Rv
- RPMI-1640 medium with 10% FBS
- Calpinactam
- Rifampicin (positive control)
- · Cell lysis buffer
- 7H10 agar plates

Procedure:



- Seed and differentiate THP-1 cells into macrophage-like cells by treating with PMA, or culture primary BMDMs.
- Infect the macrophages with M. tuberculosis at a multiplicity of infection (MOI) of 1:1 for 4 hours.
- Wash the cells to remove extracellular bacteria.
- Add fresh medium containing various concentrations of **Calpinactam** or Rifampicin.
- Incubate the infected cells for 48-72 hours.
- At the end of the incubation, lyse the macrophages to release intracellular bacteria.
- Plate serial dilutions of the lysate on 7H10 agar to determine the number of viable intracellular bacteria (CFU/mL)[6][7][8][9].
- Assess host cell viability using a standard assay (e.g., MTT or LDH release).

Protocol 4: In Vivo Efficacy in a Mouse Model of Tuberculosis

This protocol outlines a preliminary in vivo study to assess the therapeutic potential of **Calpinactam** in a murine model of tuberculosis.

Materials:

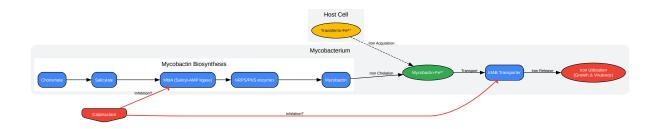
- BALB/c mice
- Mycobacterium tuberculosis H37Rv
- Aerosol infection chamber
- Calpinactam formulation for in vivo administration
- Isoniazid and Rifampicin (positive control drugs)
- 7H11 agar plates



Procedure:

- Infect mice with a low-dose aerosol of M. tuberculosis H37Rv to establish a pulmonary infection.
- Four weeks post-infection, begin treatment with **Calpinactam**, a combination of Isoniazid and Rifampicin, or a vehicle control. Administer drugs for 4-6 weeks.
- Monitor the body weight and clinical signs of the mice throughout the experiment.
- At the end of the treatment period, euthanize the mice and aseptically remove the lungs and spleens.
- Homogenize the organs and plate serial dilutions on 7H11 agar to determine the bacterial load (CFU/organ)[10][11][12][13][14].

Mandatory Visualizations Signaling Pathway Diagram



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Caption: Hypothesized mechanism of **Calpinactam**'s antimycobacterial action.

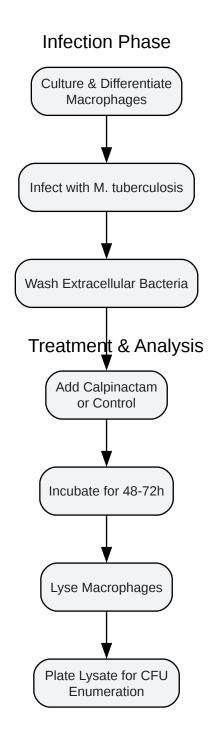
Experimental Workflow Diagrams

Preparation Prepare Iron-Replete & Prepare Mycobacterial Iron-Deplete Media Inoculum Serial Dilutions of Calpinactam & Control Incubation & Reading Inoculate 96-well Plate Incubate at 37°C Add Resazurin Read MIC

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Caption: Workflow for MIC determination of Calpinactam.



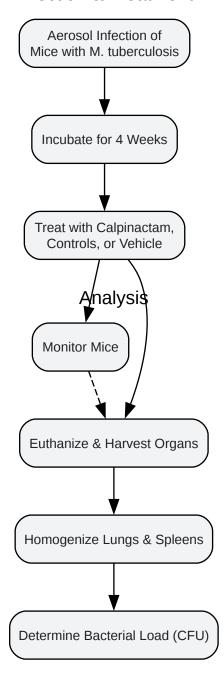


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Caption: Workflow for macrophage infection assay.



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